molecular formula C14H8N2O B6375552 2-Cyano-4-(3-cyanophenyl)phenol CAS No. 1262003-09-7

2-Cyano-4-(3-cyanophenyl)phenol

Cat. No.: B6375552
CAS No.: 1262003-09-7
M. Wt: 220.23 g/mol
InChI Key: WXFYVISNRGYLNV-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-cyanophenyl)phenol is an organic compound with the molecular formula C14H8N2O It is a derivative of phenol, characterized by the presence of cyano groups at the 2 and 4 positions on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-cyanophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-cyanophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

2-Cyano-4-(3-cyanophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-cyanophenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules. The cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and interactions. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(3-cyanophenyl)phenol is unique due to the presence of two cyano groups on different phenyl rings, which can significantly influence its chemical properties and reactivity. This structural feature allows for a broader range of applications compared to simpler phenol derivatives .

Properties

IUPAC Name

5-(3-cyanophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYVISNRGYLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684635
Record name 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-09-7
Record name 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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